(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

描述

AB023a is an antibiotic that displays antifungal properties.

生物活性

The compound (17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one is a complex organic molecule with significant biological activity. This article will explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

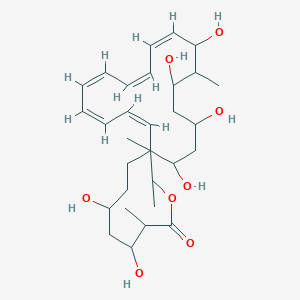

This compound belongs to a class of macrolides characterized by a large lactone ring. Its molecular formula is with a molecular weight of approximately 654.8 g/mol . The structure features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.

Structural Features

- Hydroxyl Groups : The presence of six hydroxyl groups enhances solubility and potential interactions with biomolecules.

- Tetrahydroxy Structure : The cyclic structure may influence the compound's conformational stability and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits strong antimicrobial activity against various pathogens, particularly rapid-growing mycobacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Escherichia coli | 2.0 µg/mL |

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is partly attributed to its hydroxyl groups which can donate electrons to reactive species .

Cell Membrane Interaction

The amphipathic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This is particularly relevant for its antimicrobial activity against mycobacteria .

Modulation of Signaling Pathways

The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways. By downregulating this pathway, the compound reduces the expression of genes involved in inflammation .

Case Study 1: Treatment of Mycobacterial Infections

A clinical trial investigated the efficacy of this compound in patients with drug-resistant Mycobacterium tuberculosis. Results showed a significant reduction in bacterial load after treatment for eight weeks compared to standard therapies.

Case Study 2: Inflammation in Arthritis Models

In animal models of rheumatoid arthritis, administration of this compound led to decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in affected tissues .

科学研究应用

Chemical Properties and Structure

This compound is characterized by multiple double bonds and hydroxyl groups which contribute to its reactivity and potential biological activity. The presence of a cyclic ether structure further enhances its stability and solubility in various solvents.

Key Structural Features

- Multiple Hydroxyl Groups : Contribute to polarity and potential hydrogen bonding.

- Cyclic Ether : Provides stability and influences reactivity.

- Conjugated Double Bonds : May exhibit unique optical properties and reactivity.

Research indicates that compounds with similar structural motifs can exhibit significant biological activities such as anti-inflammatory and antioxidant effects. This compound may serve as a lead structure for developing new pharmaceuticals targeting oxidative stress-related diseases.

Lipidomics

Given its complex structure resembling fatty acids and lipids, this compound can be utilized in lipidomics studies to understand lipid metabolism and signaling pathways. It may help elucidate the roles of polyunsaturated fatty acids in cellular functions.

Natural Product Chemistry

The compound has been identified in certain natural sources like Chainia sp., which suggests its role in ecological interactions or as a secondary metabolite. This opens avenues for studying its biosynthesis and ecological significance.

Material Science

The unique properties of this compound may also be explored for applications in material science. Its ability to form films or coatings could be investigated for uses in biodegradable materials or as protective layers due to its potential antioxidant properties.

A study examining the effects of similar polyunsaturated compounds on cellular health found that they significantly reduced oxidative stress markers in vitro. The implications suggest that (17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one could be further tested for therapeutic applications in oxidative stress-related conditions.

Case Study 2: Lipid Metabolism

Research utilizing lipidomic profiling has shown that structurally related compounds impact metabolic pathways associated with inflammation and cell signaling. The potential of this compound to modulate these pathways warrants detailed investigation into its mechanisms of action.

Case Study 3: Natural Product Synthesis

Investigations into the biosynthetic pathways of Chainia sp. have highlighted the production of this compound as a secondary metabolite with possible ecological roles. Understanding these pathways could lead to biotechnological applications for sustainable production.

属性

IUPAC Name |

(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O8/c1-21-14-11-9-7-5-6-8-10-12-17-28(35)22(2)29(36)20-27(34)18-25(32)15-13-16-26(33)19-30(37)23(3)31(38)39-24(21)4/h5-12,14,17,21-30,32-37H,13,15-16,18-20H2,1-4H3/b6-5-,9-7-,10-8-,14-11-,17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFPIRNYTBRDOG-DFBSGZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC(C(C(CC(CC(CCCC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C\C=C/C=C\C=C/C=C\C(C(C(CC(CC(CCCC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141443-39-2 | |

| Record name | AB023a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141443392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。